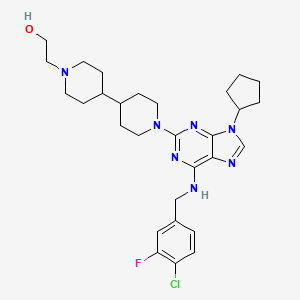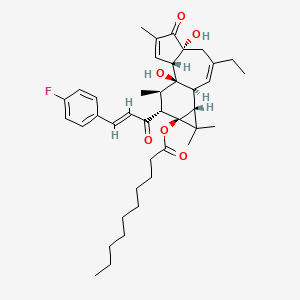
HIV-1 inhibitor-65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-65 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes or proteins essential for the replication and survival of the virus, thereby preventing its proliferation within the host. The development of this compound is part of ongoing efforts to find effective treatments for HIV/AIDS, a disease that continues to pose significant global health challenges.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-65 typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and safety. This involves optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The production process must also comply with regulatory standards to ensure the compound’s efficacy and safety for clinical use .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-65 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity. These derivatives are often tested for their efficacy in inhibiting HIV-1 replication .
Applications De Recherche Scientifique
HIV-1 inhibitor-65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to inhibit other viruses or pathogens.
Medicine: Explored as a potential therapeutic agent for treating HIV/AIDS and preventing the spread of the virus.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 and monitoring the efficacy of antiretroviral therapies
Mécanisme D'action
HIV-1 inhibitor-65 exerts its effects by targeting specific enzymes or proteins essential for the HIV-1 replication cycle. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. The primary molecular targets include the HIV-1 protease and integrase enzymes, which are crucial for the maturation and integration of the viral genome into the host cell’s DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to HIV-1 inhibitor-65 include other HIV-1 protease inhibitors and integrase inhibitors, such as:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Uniqueness
This compound is unique in its specific binding affinity and inhibitory activity against HIV-1 enzymes. Compared to other inhibitors, it may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties. Its unique chemical structure allows for targeted inhibition of HIV-1 replication, making it a valuable addition to the arsenal of antiretroviral therapies .
Propriétés
Formule moléculaire |
C40H53FO6 |
|---|---|
Poids moléculaire |
648.8 g/mol |
Nom IUPAC |
[(1R,2S,6R,10S,11R,13R,14R,15R)-8-ethyl-14-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |
InChI |
InChI=1S/C40H53FO6/c1-7-9-10-11-12-13-14-15-33(43)47-40-34(31(42)21-18-28-16-19-29(41)20-17-28)26(4)39(46)30(35(40)37(40,5)6)23-27(8-2)24-38(45)32(39)22-25(3)36(38)44/h16-23,26,30,32,34-35,45-46H,7-15,24H2,1-6H3/b21-18+/t26-,30+,32-,34+,35-,38-,39-,40+/m1/s1 |
Clé InChI |
QOYCENYBXKSOEV-RTVJHHROSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@@]12[C@@H]([C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CC)O)C)C(=O)/C=C/C5=CC=C(C=C5)F |
SMILES canonique |
CCCCCCCCCC(=O)OC12C(C(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CC)O)C)C(=O)C=CC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


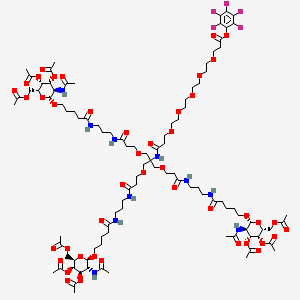




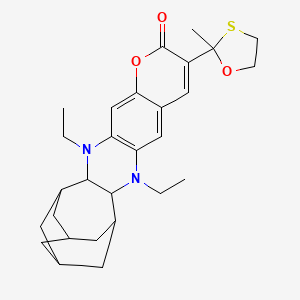
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
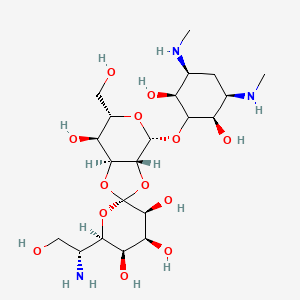
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)
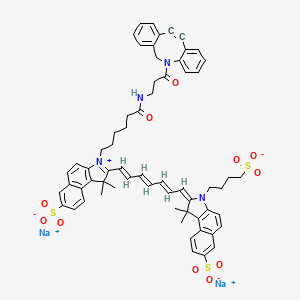
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
